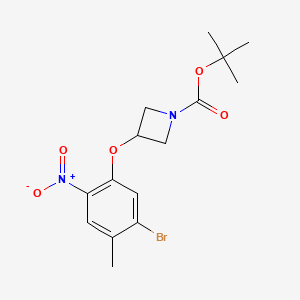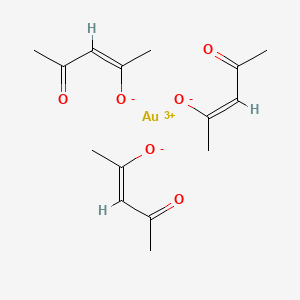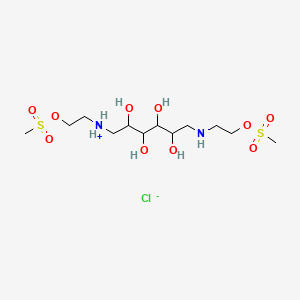
2,5-Anhydro-D-mannitol-1-phosphate,barium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Anhydro-D-mannitol-1-phosphate, barium salt hydrate is a fluorinated synthetic oligosaccharide. It is a complex carbohydrate that can be modified with the addition of methyl groups or click chemistry . This compound is known for its role as a gluconeogenesis inhibitor in isolated hepatocytes, preventing hormonal stimulation of gluconeogenesis and the corresponding decrease in lactate production from dihydroxyacetone .
Preparation Methods
The synthesis of 2,5-Anhydro-D-mannitol-1-phosphate, barium salt hydrate involves glycosylation and polysaccharide modifications . The exact synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be synthesized with the addition of methyl groups or through click chemistry . Industrial production methods are not explicitly detailed in the available literature.
Chemical Reactions Analysis
2,5-Anhydro-D-mannitol-1-phosphate, barium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not widely documented.
The major products formed from these reactions depend on the specific reagents and conditions used, which are not extensively detailed in the available literature.
Scientific Research Applications
2,5-Anhydro-D-mannitol-1-phosphate, barium salt hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Anhydro-D-mannitol-1-phosphate, barium salt hydrate involves its role as a gluconeogenesis inhibitor. It prevents hormonal stimulation of gluconeogenesis and the corresponding decrease in lactate production from dihydroxyacetone . This inhibition occurs in isolated hepatocytes, affecting the metabolic pathways involved in glucose production .
Comparison with Similar Compounds
2,5-Anhydro-D-mannitol-1-phosphate, barium salt hydrate is unique due to its specific carbohydrate structure and its role as a gluconeogenesis inhibitor. Similar compounds include:
2,5-Anhydro-D-mannitol-6-phosphate, barium salt hydrate: Another fluorinated synthetic oligosaccharide with similar structural modifications.
D-mannitol-1-phosphate: A related compound with a different phosphate position, affecting its chemical properties and applications.
These similar compounds share structural similarities but differ in their specific chemical properties and applications.
Properties
Molecular Formula |
C6H13BaO9P |
|---|---|
Molecular Weight |
397.46 g/mol |
IUPAC Name |
barium(2+);[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate;hydrate |
InChI |
InChI=1S/C6H13O8P.Ba.H2O/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12;;/h3-9H,1-2H2,(H2,10,11,12);;1H2/q;+2;/p-2/t3-,4-,5-,6-;;/m1../s1 |
InChI Key |
JMWHUNDRKJYXKO-OXIHULNRSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)([O-])[O-])O)O)O.O.[Ba+2] |
Canonical SMILES |
C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)O.O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)










![6,7-Dihydro-2-thioureido-4-(trifluoromethyl)-5H-cyclopenta-[D]-pyrimidine](/img/structure/B13733595.png)
